Phenyl 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
Phenyl 4,5-dichloro-2-methylbenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of research. This compound is characterized by the presence of a phenyl group attached to a 4,5-dichloro-2-methylbenzenesulfonate moiety, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dichloro-2-methylbenzenesulfonate typically involves the sulfonation of 4,5-dichloro-2-methylbenzene followed by the esterification with phenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, and the esterification is carried out in the presence of a catalyst like sulfuric acid or a base such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4,5-dichloro-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl ethers, while oxidation can produce sulfonic acids .
Scientific Research Applications
Phenyl 4,5-dichloro-2-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which Phenyl 4,5-dichloro-2-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The presence of chloro groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological pathways or chemical processes, leading to its observed effects .
Comparison with Similar Compounds
Phenyl 4-methylbenzenesulfonate: Lacks the chloro substituents, resulting in different reactivity and applications.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with distinct structural and functional properties.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity and different chemical behavior.
Uniqueness: These substituents make it more reactive in nucleophilic substitution reactions and enhance its potential biological activities .
Properties
IUPAC Name |
phenyl 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUDUMYLXTXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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